molecular formula C19H18Cl2N2O5S B2492669 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate CAS No. 1009229-11-1

2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate

Cat. No.: B2492669
CAS No.: 1009229-11-1
M. Wt: 457.32
InChI Key: JFNJHMYVSIWPQM-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate is a complex organic compound known for its versatile applications in scientific research. This compound features a dichlorophenyl group, an imidazolidinone ring, and an ethanesulfonate moiety, making it a valuable molecule in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step involves the reaction of phenethylamine with a suitable diketone to form the imidazolidinone ring. This reaction is usually carried out under acidic conditions to facilitate ring closure.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where the imidazolidinone intermediate reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Sulfonation: The final step involves the sulfonation of the intermediate product with ethanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the imidazolidinone ring to an imidazolidine.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is employed in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group enhances binding affinity, while the imidazolidinone ring provides structural stability. The sulfonate group increases the compound’s solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-(2,5-dioxo-4-methylimidazolidin-1-yl)ethanesulfonate
  • 2,4-Dichlorophenyl 2-(2,5-dioxo-4-ethylimidazolidin-1-yl)ethanesulfonate
  • 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)ethanesulfonate

Uniqueness

Compared to similar compounds, 2,4-Dichlorophenyl 2-(2,5-dioxo-4-phenethylimidazolidin-1-yl)ethanesulfonate stands out due to its phenethyl group, which enhances its lipophilicity and potential for crossing biological membranes. This unique feature makes it particularly valuable in medicinal chemistry for developing compounds with improved bioavailability.

Properties

IUPAC Name

(2,4-dichlorophenyl) 2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O5S/c20-14-7-9-17(15(21)12-14)28-29(26,27)11-10-23-18(24)16(22-19(23)25)8-6-13-4-2-1-3-5-13/h1-5,7,9,12,16H,6,8,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNJHMYVSIWPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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